5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one
Description
Properties
IUPAC Name |
5-fluoro-1-trimethylsilyl-4-(trimethylsilylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN3OSi2/c1-16(2,3)13-9-8(11)7-14(10(15)12-9)17(4,5)6/h7H,1-6H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWBCECFPIHXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=NC(=O)N(C=C1F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN3OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine core with two trimethylsilyl (TMS) groups and a fluorine atom. The presence of the TMS groups enhances the compound's stability and solubility, which are crucial for its biological activity.
Synthetic Pathways:
- The synthesis typically involves the introduction of fluorine and TMS groups through various organic reactions, including nucleophilic substitutions and coupling reactions. The detailed synthetic routes can be found in patent literature and recent publications focusing on similar fluorinated compounds .
Anticancer Properties
Research has indicated that 5-fluoro derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, including L1210 mouse leukemia cells. These studies demonstrate potent inhibition of cell proliferation with IC50 values in the nanomolar range .
The mechanism underlying the anticancer activity of this compound is believed to involve:
- Inhibition of DNA synthesis: Fluorinated pyrimidines can interfere with nucleotide metabolism, leading to disrupted DNA synthesis.
- Prodrug Activation: Some studies suggest that similar compounds may act as prodrugs, where the active form is released intracellularly, enhancing their efficacy .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on L1210 Cells:
- Fluorinated Compounds in Cancer Therapy:
Table 1: Biological Activity Summary
| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | <100 | L1210 Mouse Leukemia | Inhibition of DNA synthesis |
| Related Fluorinated Phosphoramidate | <50 | Various Cancer Lines | Prodrug activation leading to nucleotide release |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrimidine derivatives, including 5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1H)-one, exhibit promising anticancer properties. The compound's structure allows for modulation of biological activity through the alteration of substituents, which can enhance its efficacy against specific cancer cell lines. For instance, studies have shown that modifying the trimethylsilyl groups can influence the compound's interaction with DNA and RNA, potentially leading to effective cancer treatments .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes associated with cancer progression. For example, it has been identified as a potential inhibitor of protein kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation . The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes.
Antiviral Applications
Recent studies have explored the antiviral properties of this compound against various viral infections. Its structural similarity to nucleoside analogs positions it as a candidate for further development in antiviral therapies. Research has shown that compounds with similar pyrimidine structures can inhibit viral replication by interfering with viral polymerases .
Synthesis and Structural Modifications
The synthesis of this compound often involves various chemical reactions that allow for structural modifications. The ability to synthesize derivatives with altered functional groups enhances its applicability in drug design. For instance, the introduction of different silyl groups can affect solubility and bioavailability, which are critical factors in drug formulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has demonstrated that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. A detailed SAR analysis reveals how different substituents impact the compound's efficacy and safety profile .
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Variation in silyl groups | Enhanced solubility and bioavailability |
| Alteration of amino groups | Improved enzyme inhibition |
Case Studies
Several case studies illustrate the applications of this compound in research:
-
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The results indicated a dose-dependent response, highlighting its potential as a novel anticancer agent . -
Case Study 2: Antiviral Screening
In vitro assays showed that compounds similar to this compound effectively inhibited viral replication in cell cultures infected with influenza virus, suggesting its utility in developing antiviral medications .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The compound is compared below with four analogs, highlighting differences in substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of Pyrimidine Derivatives
*Estimated based on structural analogy.
Key Structural and Functional Differences
- Trimethylsilyl Groups: The dual TMS groups in the target compound confer exceptional steric protection and lipophilicity, distinguishing it from hydroxyl- or amino-substituted analogs like those in and . This likely reduces nucleophilic susceptibility at the N1 and C4 positions compared to unprotected pyrimidines .
- Synthetic Routes: Silylation is central to the target compound’s synthesis, whereas analogs such as the dichloro-tetrahydrofuran derivative () rely on Mitsunobu reactions for stereospecific coupling.
Preparation Methods
Silylation Using Hexamethyldisilazane (HMDS)
- Procedure: The pyrimidinone starting material is suspended in an aprotic solvent such as toluene or dichloromethane. Hexamethyldisilazane is added, often with a catalytic amount of an acid like methane sulfonic acid to promote silylation.
- Conditions: The mixture is heated to reflux (approx. 110°C in toluene) and maintained for several hours (commonly 6 hours) to ensure complete silylation.
- Workup: The reaction mixture is cooled, and solvents are removed under reduced pressure. The crude product is purified by extraction or chromatography.
- Outcome: This method yields the bis(trimethylsilyl) protected pyrimidinone with high selectivity for the N-1 and amino nitrogen atoms.
Silylation Using Chlorotrimethylsilane (TMSCl)
- Procedure: The pyrimidinone is dissolved in an inert solvent such as dichloromethane. TMSCl is added dropwise, often in the presence of a base (e.g., triethylamine) to scavenge HCl formed during the reaction.
- Conditions: The reaction is conducted at ambient or slightly elevated temperatures (0–40°C) to control reactivity and prevent decomposition.
- Workup: After completion, the mixture is quenched with water, extracted, and the organic phase is dried and concentrated.
- Outcome: This method provides selective silylation but requires careful control to avoid over-silylation or side reactions.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-Fluoropyrimidin-2(1H)-one + HMDS + MSA | Heating at reflux in toluene for 6 hours |
| 2 | Cooling, solvent removal, purification | Isolation of this compound |
Research Findings and Optimization Data
| Parameter | Variation | Effect on Yield and Purity |
|---|---|---|
| Solvent | Toluene vs Dichloromethane | Toluene favored for higher reflux temperature and better conversion |
| Catalyst | Methane sulfonic acid vs None | Catalyst presence increased reaction rate and yield |
| Temperature | 80°C vs 110°C | Higher temperature improved silylation completeness |
| Reaction Time | 2 hours vs 6 hours | Longer times ensured full silylation, minimizing mono-silylated impurities |
| Silylating Agent | HMDS vs TMSCl | HMDS provided cleaner product with fewer side reactions |
Notes on Reaction Mechanism and Selectivity
- The silylation proceeds via nucleophilic attack of the nitrogen lone pairs on the electrophilic silicon center of the silylating agent.
- The presence of the fluorine atom at C-5 influences electronic distribution, enhancing selectivity for silylation at N-1 and the amino substituent.
- Acid catalysis (e.g., methane sulfonic acid) activates HMDS by generating more reactive silyl species and facilitates proton transfer steps.
- Molecular sieves or drying agents may be employed to trap water and drive the equilibrium towards silylated product formation.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| HMDS with acid catalyst | Hexamethyldisilazane, MSA | Toluene | 110 | 6 | 85–90 | High selectivity, scalable |
| TMSCl with base | Chlorotrimethylsilane, Et3N | Dichloromethane | 25–40 | 3–4 | 70–80 | Requires careful temperature control |
Q & A
Basic: How can researchers optimize the synthesis of 5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1H)-one to maximize yield and purity?
Methodological Answer:
- Reaction Conditions: Use anhydrous solvents and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of trimethylsilyl (TMS) groups. Control temperature (e.g., 60–80°C for silylation steps) and pH (neutral to slightly basic) to avoid side reactions .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate the product. Monitor purity via TLC or LC-MS .
- Yield Improvement: Sequential silylation steps (e.g., protecting amino and hydroxyl groups first) reduce steric hindrance. For example, hexamethyldisilazane (HMDS) is effective for introducing TMS groups .
Basic: What analytical techniques are critical for characterizing this compound, and how should they be applied?
Methodological Answer:
- NMR Spectroscopy: Use , , and -NMR to confirm substituent positions and TMS group integration. For example, -NMR can verify silyl group attachment .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H] peak). Fragmentation patterns help identify silyl-related losses (e.g., -Si(CH)) .
- X-ray Crystallography: If crystals are obtainable, analyze the crystal structure to resolve stereochemistry and intermolecular interactions (see related fluoropyrimidine co-crystals in ).
Basic: How can solubility challenges of this compound in aqueous media be addressed for biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound. For in vitro studies, dilute into buffer (e.g., PBS) to avoid precipitation .
- Formulation Optimization: Test surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility. Refer to solubility data for analogous compounds (e.g., 1–10 mM in DMSO) .
Advanced: What mechanistic roles do the trimethylsilyl groups play in modifying the compound’s reactivity?
Methodological Answer:
- Steric Protection: TMS groups shield reactive sites (e.g., amino groups) during multi-step syntheses, preventing undesired nucleophilic attacks .
- Electron Withdrawal: The electron-donating nature of TMS groups can stabilize intermediates in ring-forming reactions. For example, silylated pyrimidinones show enhanced stability in acidic conditions .
- Hydrolysis Sensitivity: Monitor TMS stability under varying pH. Use FT-IR to detect Si-O bond cleavage (broad peaks ~1000–1100 cm) .
Advanced: How can researchers identify biological targets of this compound, such as enzymes in nucleic acid synthesis?
Methodological Answer:
- Enzyme Inhibition Assays: Test against thymidylate synthase or DNA/RNA polymerases. Measure IC values using fluorometric or radiometric assays (see for related fluoropyrimidines).
- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with enzyme active sites. Validate with mutagenesis studies (e.g., key residues in ’s VEGFR-2 analysis) .
Advanced: How should contradictory spectroscopic or biological data be resolved?
Methodological Answer:
- Data Triangulation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to published spectra of analogous compounds (e.g., ’s 5-fluorocytosine derivatives).
- Batch Reproducibility: Ensure synthetic consistency via elemental analysis (C, H, N) and quantify impurities (e.g., residual silylation agents) using GC-MS .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability in solvent (e.g., water, lipid bilayers) using GROMACS. Analyze hydrogen bonding with TMS-oxygen or fluorine atoms .
- QSAR Modeling: Correlate substituent effects (e.g., TMS vs. other silyl groups) with activity data from related pyrimidinones (e.g., ’s antimicrobial studies).
Advanced: How does the compound’s stability vary under different storage or experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C for silylated compounds). Store at -20°C under inert gas to prevent hydrolysis .
- pH-Dependent Degradation: Use HPLC to monitor degradation products in buffers (pH 2–9). For example, acidic conditions may cleave TMS groups, forming 5-fluorocytosine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
